N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)tetradecanamide
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Overview
Description
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound that features a hydrazine functional group, a benzylidene moiety, and a long tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 3-(Allyloxy)benzaldehyde with hydrazine hydrate under reflux conditions to form the benzylidene hydrazine intermediate.
Coupling with Tetradecanoyl Chloride: The intermediate is then reacted with tetradecanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The benzylidene moiety can be reduced to a benzyl group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Benzyl derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazine moiety makes it a potential candidate for enzyme inhibition studies.
Medicine: It may have potential as a therapeutic agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)tetradecanamide is not fully understood. it is believed to interact with molecular targets through its hydrazine and benzylidene groups. These interactions may involve the inhibition of specific enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness may translate to different biological activities and applications.
Properties
CAS No. |
769142-53-2 |
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Molecular Formula |
C26H41N3O3 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide |
InChI |
InChI=1S/C26H41N3O3/c1-3-5-6-7-8-9-10-11-12-13-14-18-25(30)27-22-26(31)29-28-21-23-16-15-17-24(20-23)32-19-4-2/h4,15-17,20-21H,2-3,5-14,18-19,22H2,1H3,(H,27,30)(H,29,31)/b28-21+ |
InChI Key |
NSVRWAXJOMLSAD-SGWCAAJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OCC=C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OCC=C |
Origin of Product |
United States |
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